(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H22FNO4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-fluoro-2-methyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is 359.15328635 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorophores and Biochemical Applications
Quinoline derivatives are recognized for their efficiency as fluorophores, extensively utilized in biochemistry and medicine for studying biological systems. Their applications are particularly noted in DNA fluorophores based on fused aromatic systems. The continuous search for compounds that are more sensitive and selective is a testament to the ongoing research in this area, underscoring the potential of aminoquinolines as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Anticancer and Antimicrobial Activities
The synthesis of quinoline derivatives has been linked to the development of anticancer and antimicrobial agents. For example, 4-tetrazolyl-3,4-dihydroquinazolines exhibit significant inhibition of breast cancer cells, highlighting their utility in synthesis and medicinal chemistry (Xiong et al., 2022). Similarly, certain 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have shown greater in vitro antibacterial activity against Gram-positive organisms, pointing to the role of oxazole substituents in enhancing potency (Cooper et al., 1990).
Drug Metabolism and Pharmacokinetics
Studies on the metabolism and excretion of related compounds, such as (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, offer insights into the renal and hepatic uptake transporters. This research is crucial for understanding the urinary and hepatic elimination of metabolites and their relationship with transporter activity, which is vital for drug development (Umehara et al., 2009).
Crystal Engineering and Material Science
The role of organic fluorine as a crystal engineering tool is evidenced in the study of fluorine-substituted isoquinolines. The inclusion of fluorine atoms in molecular structures influences packing features through various intermolecular interactions, which is crucial for designing materials with desired physical properties (Choudhury & Row, 2006).
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-12-5-6-13-9-15(21)7-8-16(13)22(12)20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h7-12H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPZEMSOVCESFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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